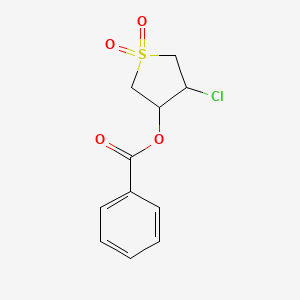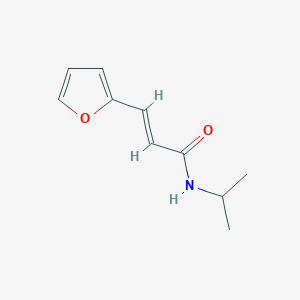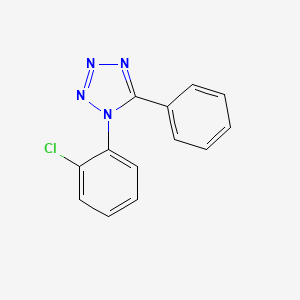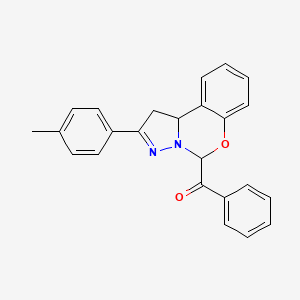
PH-(2-P-Tolyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PH-(2-P-Tolyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)-methanone: is a complex organic compound characterized by its unique structure, which includes a diaza-cyclopenta-naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PH-(2-P-Tolyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)-methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the diaza-cyclopenta-naphthalene core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction.
Introduction of the P-Tolyl group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the P-Tolyl group is introduced to the core structure.
Oxidation and functionalization: The final steps involve oxidation reactions to introduce the methanone group and other functional groups as required.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
PH-(2-P-Tolyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)-methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
PH-(2-P-Tolyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)-methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a part of drug discovery efforts.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which PH-(2-P-Tolyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)-methanone exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-BR-2-(2-P-Tolyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)-phenol
- 4-CL-2-(2-P-Tolyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)-phenol
Uniqueness
PH-(2-P-Tolyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)-methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C24H20N2O2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-phenylmethanone |
InChI |
InChI=1S/C24H20N2O2/c1-16-11-13-17(14-12-16)20-15-21-19-9-5-6-10-22(19)28-24(26(21)25-20)23(27)18-7-3-2-4-8-18/h2-14,21,24H,15H2,1H3 |
InChI Key |
KNUFSHCWERZOMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


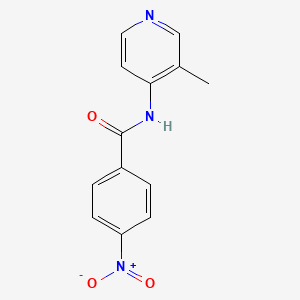
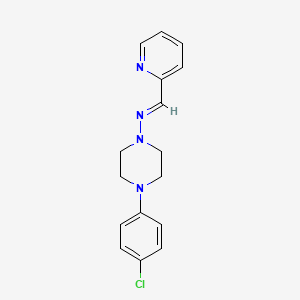
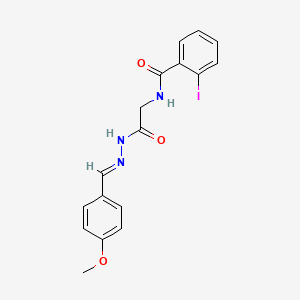

![1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl-](/img/structure/B12001280.png)


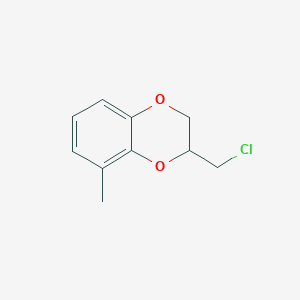
![N'-[(2-chlorophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12001301.png)

![4-Methoxybenzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12001311.png)
